molecular formula C21H34N2O6 B4001238 1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4001238
M. Wt: 410.5 g/mol
InChI Key: NEZCWMDKLBWYIT-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a butan-2-ylphenoxy group and an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps:

    Formation of the Butan-2-ylphenoxy Intermediate: This step involves the reaction of butan-2-ylphenol with an appropriate alkylating agent under basic conditions to form the butan-2-ylphenoxy intermediate.

    Ethoxylation: The intermediate is then reacted with ethylene oxide or a similar ethoxylating agent to introduce the ethoxyethyl chain.

    Piperazine Ring Formation: The ethoxylated intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the final compound.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under suitable conditions to form reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The piperazine ring can also interact with various biological molecules, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-Butylphenoxy)ethoxy]ethyl]-4-methylpiperazine: Similar structure but with a butyl group instead of a butan-2-yl group.

    1-[2-[2-(2-Phenoxy)ethoxy]ethyl]-4-methylpiperazine: Lacks the butan-2-yl group, making it less hydrophobic.

    1-[2-[2-(2-Isopropylphenoxy)ethoxy]ethyl]-4-methylpiperazine: Contains an isopropyl group, affecting its steric properties.

Uniqueness

1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the presence of the butan-2-yl group, which imparts specific hydrophobic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.C2H2O4/c1-4-17(2)18-7-5-6-8-19(18)23-16-15-22-14-13-21-11-9-20(3)10-12-21;3-1(4)2(5)6/h5-8,17H,4,9-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZCWMDKLBWYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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